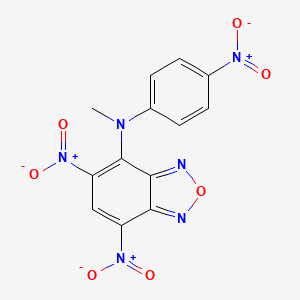![molecular formula C20H18O8 B11053152 7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B11053152.png)
7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-Dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one is a complex organic compound belonging to the class of chromen-8-ones. This compound is characterized by the presence of multiple methoxy groups and a dioxolo ring fused to the chromen backbone. It is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one typically involves the following steps:
Starting Material: The synthesis begins with benzo[d][1,3]dioxol-5-ol, which is reacted with 3-bromopropanoic acid.
Formation of Intermediate: The intermediate product is then treated with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one.
Aldol Condensation: The final step involves an aldol condensation reaction with aromatic aldehydes to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted chromen-8-ones and their derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of cancer.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one involves its interaction with cellular targets. It has been shown to induce apoptosis in cancer cells by activating specific molecular pathways . The compound’s methoxy groups and dioxolo ring play a crucial role in its biological activity, allowing it to interact with enzymes and receptors involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dimethoxyphenyl)-4,7,9-trimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one: This compound has a similar structure but with an additional methoxy group.
7-(4-Hydroxyphenyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one: This compound has a hydroxy group instead of methoxy groups, leading to different biological activities.
Uniqueness
7-(3,4-Dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one is unique due to its specific arrangement of methoxy groups and the presence of a dioxolo ring. These structural features contribute to its distinct chemical reactivity and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C20H18O8/c1-22-12-6-5-10(7-13(12)23-2)11-8-26-17-14(15(11)21)16(24-3)19-20(18(17)25-4)28-9-27-19/h5-8H,9H2,1-4H3 |
InChI Key |
COGNPFQOKPMEFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C4C(=C3OC)OCO4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11053073.png)
![7-(2,5-difluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11053075.png)
![3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11053079.png)
![N-(diaminomethylidene)-4-{2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11053082.png)
![N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11053085.png)
![ethyl {[4-cyano-3-(dicyanomethylidene)-5-{[(E)-(dimethylamino)methylidene]amino}-2-(4-methoxyphenyl)-2,3-dihydrofuran-2-yl]sulfanyl}acetate](/img/structure/B11053087.png)
![methyl N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)leucinate](/img/structure/B11053090.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053097.png)
![N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11053104.png)
![2,6-dimethyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B11053112.png)

![N'-[(E)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11053115.png)
![(1R,2R,5S)-2-[4-ethyl-3-(2-methylfuran-3-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11053120.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrazine-2-carbohydrazide](/img/structure/B11053135.png)
